1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Description
This compound features a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 3-ethoxy-4-(prop-2-en-1-yloxy)phenyl group at position 1 and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at position 2. The ethoxy and propenyloxy substituents on the phenyl ring enhance lipophilicity, while the 1,3,4-thiadiazole group introduces heterocyclic rigidity and electron-withdrawing properties.
Properties
IUPAC Name |
1-(3-ethoxy-4-prop-2-enoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-4-12-32-18-11-10-15(13-19(18)31-5-2)21-20-22(29)16-8-6-7-9-17(16)33-23(20)24(30)28(21)25-27-26-14(3)34-25/h4,6-11,13,21H,1,5,12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYWIJWMSVWEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole and phenyl groups. The final steps involve the addition of the ethoxy and prop-2-en-1-yloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structural Features
The compound features a chromeno[2,3-c]pyrrole backbone with several functional groups that contribute to its reactivity and potential biological activity. The key components include:
- Chromeno[2,3-c]pyrrole core : This structure is known for its stability and ability to participate in various chemical reactions.
- Thiadiazole moiety : Known for its biological activity, particularly in pharmacology.
- Ethoxy and prop-2-en-1-yloxy substituents : These groups enhance solubility and reactivity.
Molecular Formula
The molecular formula of the compound is .
Physical Properties
The compound is typically characterized by:
- Molecular Weight : Approximately 469 g/mol.
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Synthetic Routes
The synthesis of this compound involves several steps:
- Formation of the Chromeno[2,3-c]pyrrole Core : Initial reactions typically involve the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of the Thiadiazole Group : This can be achieved through cyclization reactions involving thioketones or thiosemicarbazones.
- Functionalization with Ethoxy and Prop-2-en-1-yloxy Groups : These groups are introduced via nucleophilic substitution reactions.
Reaction Conditions
Optimal conditions often include controlled temperatures and the use of catalysts to increase yield and purity.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with cellular targets involved in cancer proliferation.
- Antimicrobial Properties : The thiadiazole component is known for antimicrobial activity. Research indicates potential efficacy against a range of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease pathways, making it a candidate for drug development.
Material Science
- Organic Photovoltaics : The unique electronic properties of the chromeno-pyrrole structure make it suitable for applications in organic solar cells where it can function as a light-harvesting material.
- Dyes and Pigments : Its vibrant color properties allow it to be explored as a dye in various applications including textiles and coatings.
Biological Research
- Cell Signaling Studies : The compound can be used as a probe in studies investigating signaling pathways due to its ability to modulate protein interactions.
- Fluorescent Markers : Its structural properties may allow it to be developed into fluorescent markers for imaging studies in cellular biology.
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound show significant cytotoxicity against MCF-7 breast cancer cells. Mechanistic studies suggest that the compound induces apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related thiadiazole compounds. Results indicated that modifications similar to those found in our target compound enhanced activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of 1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenopyrroledione Derivatives
Compound from : 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione (RN: 620155-43-3) shares the chromenopyrroledione core but differs in substituents:
- R1 : 4-ethoxy-3-methoxyphenyl (vs. 3-ethoxy-4-propenyloxyphenyl in the target compound).
- R2 : 4,5-dimethylthiazole (vs. 5-methyl-1,3,4-thiadiazole).
Key Differences :
- The 1,3,4-thiadiazole ring in the target compound has a higher electron-withdrawing capacity compared to the thiazole in , which may influence solubility and binding affinity .
Thiadiazole-Containing Analogues
Compound from : 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile features a 1,3,4-thiadiazole ring linked via a thioether bond. While structurally distinct from the target compound, its thiadiazole moiety provides comparative insights:
- Molecular Weight : 357.1 g/mol (vs. calculated ~500–550 g/mol for the target compound).
- Melting Point : 186.6°C, suggesting moderate thermal stability.
Chromenone-Based Pharmaceuticals
Compound from : 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one shares a chromenone backbone but incorporates a pyrazolopyrimidine substituent.
- Bioactivity : Fluorinated aryl groups and heterocyclic amines in such compounds are often associated with kinase inhibition or anticancer activity.
- Synthesis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) is employed, a strategy that could be adapted for introducing the propenyloxy group in the target compound .
Structural and Functional Analysis Table
*Calculated using average atomic masses.
Research Implications and Gaps
- Synthetic Challenges : The propenyloxy group may require protection during synthesis to prevent undesired reactions, as seen in allyl ether chemistry .
- Data Limitations : Experimental data (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating further characterization.
Biological Activity
1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered interest due to its diverse biological activities, including antitumor and antimicrobial properties. The unique structural features of this compound enable it to interact with various biological targets, making it a potential candidate for drug development.
Chemical Structure and Synthesis
The compound features a chromeno scaffold fused with a pyrrole ring and is substituted with an ethoxy group and a thiadiazole moiety. The synthesis typically involves multi-step synthetic routes that may include reactions such as Michael addition and cycloaddition. Recent advancements in synthetic methodologies have allowed for the rapid generation of libraries of similar compounds under mild conditions .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have demonstrated that certain chromeno-pyrrole derivatives can inhibit cancer cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Compound C | A549 | 12 | Caspase activation |
Antimicrobial Properties
The compound also exhibits notable antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances the antimicrobial activity by improving the compound's ability to penetrate bacterial membranes .
Table 2: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 8 | Bactericidal |
| Compound E | Escherichia coli | 16 | Bacteriostatic |
| Compound F | Pseudomonas aeruginosa | 32 | Bactericidal |
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Antitumor Effects : A study conducted on the effects of a derivative showed a significant reduction in tumor size in xenograft models when treated with the compound at a dose of 20 mg/kg body weight. The study concluded that the compound's ability to induce apoptosis was a key factor in its antitumor efficacy .
- Case Study on Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives had MIC values lower than those of standard antibiotics, suggesting potential for development as new antimicrobial agents .
Q & A
What are the key steps in synthesizing this compound, considering its complex heterocyclic structure?
Answer:
The synthesis involves multi-step reactions to construct the fused chromeno-pyrrole core and functionalize substituents. Critical steps include:
- Core formation : Cyclization reactions under reflux conditions (e.g., glacial acetic acid, 50–100°C) to assemble the chromeno-pyrrole system .
- Substituent introduction : Sequential alkylation or aryloxy-group coupling (e.g., prop-2-en-1-yloxy and ethoxy groups) via nucleophilic substitution .
- Thiadiazole integration : Coupling 5-methyl-1,3,4-thiadiazole using copper-catalyzed click chemistry or Suzuki-Miyaura cross-coupling .
- Purification : Column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol-water mixtures) to isolate high-purity products .
Which spectroscopic methods are critical for confirming the structure?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy CH2 groups at δ ~4.2 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dione moieties) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 386.1232 for a related compound ).
- X-ray Crystallography (if available): Resolves stereochemistry and confirms fused-ring geometry.
How can researchers optimize reaction conditions to improve synthetic yields?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Catalyst tuning : Copper sulfate/ascorbate systems improve thiadiazole coupling efficiency .
- Temperature control : Reflux at 50–80°C balances reaction rate and side-product formation .
- Stoichiometry : Excess aryl halides (1.2–1.5 equiv) drive cross-coupling to completion .
What strategies address contradictory bioactivity data between similar compounds?
Answer:
- SAR studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) to isolate pharmacophoric elements .
- Target validation : Use enzyme inhibition assays (e.g., kinase profiling) to confirm specificity .
- Batch consistency : Ensure purity (>95% by HPLC) to eliminate confounding impurities .
How to design experiments to study substituent effects on bioactivity?
Answer:
- Library synthesis : Prepare derivatives with modified aryloxy or thiadiazole groups .
- In silico docking : Predict binding modes to biological targets (e.g., ATP-binding pockets) .
- Dose-response assays : Measure IC50 values against cancer cell lines (e.g., MTT assays) to correlate structure with potency.
What purification techniques are effective post-synthesis?
Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:1 gradients) .
- Recrystallization : Ethanol-water mixtures yield high-purity crystals (56–61% recovery) .
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
How to analyze reaction mechanisms for key steps like thiadiazole formation?
Answer:
- Kinetic studies : Monitor intermediate formation via TLC or in situ IR .
- Isotope labeling : Use 15N-labeled precursors to trace nitrogen incorporation in the thiadiazole ring.
- DFT calculations : Model transition states to identify rate-limiting steps (e.g., cyclization barriers) .
What computational methods predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories.
- Pharmacophore modeling : Map electrostatic/hydrophobic features to target active sites .
- ADMET prediction : Assess bioavailability and toxicity using QSAR models.
How to monitor reaction progress during synthesis?
Answer:
- TLC : Use ethyl acetate/hexane (5:1) to track starting material consumption .
- In-line spectroscopy : ReactIR detects carbonyl intermediate formation in real-time.
- Quenching tests : Aliquot reaction mixtures at intervals for HPLC analysis .
How to resolve discrepancies in spectroscopic data between synthesized batches?
Answer:
- Repeat characterization : Confirm NMR shifts under identical solvent/temperature conditions .
- Spiking experiments : Add authentic samples to mixtures to identify co-eluting impurities.
- Collaborative validation : Cross-check data with independent labs using standardized protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
